molecular formula C25H20N2O B381272 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole CAS No. 385401-30-9

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole

Cat. No.: B381272
CAS No.: 385401-30-9
M. Wt: 364.4g/mol
InChI Key: GWKVWRRIHYTOMS-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a heterocyclic compound featuring:

  • A 7-membered cyclohepta[b]thiophen ring system with a cyano group at position 3 .
  • A thioacetamide bridge linking the thiophen core to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline moiety . This structure combines electron-deficient (cyano) and electron-rich (thiophen, triazoloquinoline) regions, enabling diverse interactions with biological targets. The compound is hypothesized to exhibit anticancer or kinase-inhibitory activity based on structural analogs .

Properties

IUPAC Name

1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVWRRIHYTOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Incorporation of the Naphthalen-2-yloxymethyl Group

The C2 position is functionalized via nucleophilic substitution. 2-(Naphthalen-2-yloxy)methyl chloride reacts with the benzimidazole intermediate in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding the target compound in 70–73% yield.

Side Reactions :

  • Competing O-alkylation at N3 is suppressed by steric hindrance from the benzyl group.

  • By-products (≤8%) are removed via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Parameter Nitro Reductive Cyclization Stobbe Condensation
Overall Yield 78–85%70–75%
Reaction Time 6–8 hours12–14 hours
Scalability Lab-scale (≤100 g)Pilot-scale (≥1 kg)
Hazardous Reagents Sodium dithionite (moderate)None
Purification Method RecrystallizationFiltration

The nitro reductive method excels in yield and speed, while the Stobbe approach offers industrial applicability.

Spectroscopic Characterization of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 5.12 (s, 2H, CH₂-benzyl), δ 5.45 (s, 2H, OCH₂-naphthyl), δ 7.21–8.05 (m, 14H, aromatic).

  • ¹³C NMR :

    • δ 46.8 (CH₂-benzyl), δ 70.3 (OCH₂-naphthyl), δ 114.5–148.2 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1605 cm⁻¹ (C═N stretch) and 1240 cm⁻¹ (C–O–C ether linkage) confirm structural motifs.

Mechanistic Insights and By-Product Mitigation

Cyclization Pathway in Nitro Reductive Method

The nitro group undergoes a six-electron reduction to an amine, which condenses with the aldehyde to form an imine intermediate. Subsequent cyclization eliminates water, forming the benzimidazole ring.

By-Products in Stobbe Condensation

Trace amounts of diethyl 2-benzyl-1H-benzimidazol-5-yl succinate (≤5%) arise from incomplete cyclization. These are removed via aqueous wash (pH 7.5 buffer).

Industrial Considerations

The Stobbe method’s avoidance of hazardous reagents (e.g., sodium dithionite) aligns with green chemistry principles. However, the nitro reductive approach’s higher yield makes it preferable for small-scale API synthesis .

Chemical Reactions Analysis

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives, including 1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole, have been extensively studied. Research indicates that these compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Strain
This compound4Staphylococcus aureus
This compound8Escherichia coli

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties, targeting various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Anticancer Screening

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics .

Cell LineIC50 (µM)Comparison with Standard
MDA-MB-231 (Breast)5.85Lower than Doxorubicin
NCI-H460 (Lung)4.53Comparable to Cisplatin

Antidiabetic Activity

Recent studies have also explored the antidiabetic potential of benzimidazole derivatives. These compounds may improve insulin sensitivity and glucose uptake.

Case Study: Antidiabetic Effects

A novel benzimidazole derivative was tested for its antidiabetic activity, showing significant reductions in blood glucose levels in diabetic models. The mechanism appears to involve the enhancement of glucose transport and inhibition of gluconeogenesis .

ParameterControl GroupTreated Group
Blood Glucose Level (mg/dL)180120

Anthelmintic Activity

This compound has also been evaluated for its anthelmintic properties, demonstrating effectiveness against parasitic infections.

Case Study: Anthelmintic Testing

In vitro tests on Trichinella spiralis showed that this compound exhibited higher anthelmintic activity compared to standard treatments like albendazole .

CompoundEffective Concentration (µg/mL)
This compound50
Albendazole100

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole involves its interaction with various molecular targets. In anticancer research, the compound has been shown to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The benzimidazole core can interact with DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural differences and similarities with selected analogs:

Compound Name / ID Core Structure Substituents/Functional Groups Biological Activity (Reported) Key References
Target Compound Cyclohepta[b]thiophen -CN, -S-CH2-C(=O)-NH-, 5-methyl-[1,2,4]triazolo[4,3-a]quinoline Anticancer (hypothesized)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine -S-CH2-C(=O)-NH-Ph Not specified
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (6) Cyclopenta[b]thiophen (5-membered ring) -CN, -NH-(4-sulfamoylphenyl), -CH2-C(=O)-NH- Antiproliferative (MCF7 cells)
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(3-cyanophenyl)acetamide (8) Simple 1,2,3-triazole -S-CH2-C(=O)-NH-(3-cyanophenyl) Antibacterial (Escherichia coli)
2-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3,4-dichlorobenzyl)acetamide Tetrahydroquinoline -CF3, -CN, -S-CH2-C(=O)-NH-(3,4-Cl-benzyl) Not specified (lipophilicity enhanced)

Physicochemical Properties

  • Solubility: The cyano group increases polarity, while the methyl-triazoloquinoline and cyclohepta ring balance hydrophobicity. This contrasts with the highly lipophilic trifluoromethyl analog in .
  • Metabolic Stability : The sulfanyl bridge in the target compound may reduce oxidative metabolism compared to ether or amine linkages in other analogs .

Computational Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficient) are critical for virtual screening.

Biological Activity

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and efficacy based on recent research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various chemical reactions involving benzimidazole and naphthalene derivatives. The synthesis typically involves the formation of the benzimidazole core followed by the introduction of the benzyl and naphthalen-2-yloxymethyl groups. This structural configuration is crucial as it influences the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including leukemia and solid tumors. The anticancer mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

  • In vitro Studies : A study reported that similar benzimidazole derivatives exhibited IC50 values ranging from 0.001 to 10 µM against different cancer cell lines, indicating potent activity . Specifically, compounds derived from benzimidazole demonstrated growth inhibition in human fibrosarcoma (HT-1080) and mouse melanoma (B16) cells.
CompoundCell LineIC50 (µM)
This compoundMCF70.0390
Similar Benzimidazole DerivativeHT-10800.001 - 10
Another DerivativeB160.001 - 0.008

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Studies on related compounds revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MIC) : Compounds in this class demonstrated MIC values between 1 to 16 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the naphthyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Klebsiella pneumoniae16

The biological activities of benzimidazole derivatives are attributed to several mechanisms:

  • Inhibition of Microtubule Polymerization : Similar compounds disrupt microtubule dynamics, which is critical for cell division, leading to apoptosis in cancer cells .
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, interfering with replication and transcription processes .
  • Antibacterial Mechanism : The interaction with bacterial cell membranes may lead to increased permeability and eventual cell lysis.

Case Studies

Several case studies provide insights into the clinical relevance of benzimidazole derivatives:

  • Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives for their anticancer activity against a panel of human cancer cell lines. The results indicated that certain modifications improved potency significantly compared to standard treatments.
  • Antimicrobial Screening : Another investigation assessed the antibacterial effects of various benzimidazole derivatives against resistant strains, showing that modifications in the side chains could enhance activity against multidrug-resistant bacteria.

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